![molecular formula C13H10BrClS B185741 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene CAS No. 100397-85-1](/img/structure/B185741.png)
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is commonly used in scientific research for its unique properties and applications in various fields. In
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene is not well understood. However, it is believed to act as an electrophile in organic reactions, which makes it useful for the preparation of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene. However, it is known to be a toxic compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene in lab experiments include its unique properties and applications in various fields. It is a versatile reagent that can be used for the preparation of various compounds. However, it is a toxic compound and should be handled with care. Additionally, it is not a commercially available compound and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the use of 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene in scientific research. One potential application is in the preparation of new drugs and biologically active molecules. It can also be used as a building block in the synthesis of new materials with unique properties. Additionally, it can be used as a ligand in coordination chemistry to prepare new metal complexes with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a versatile compound with numerous scientific research applications. Its unique properties make it useful in the preparation of various compounds and as a building block in the synthesis of biologically active molecules. However, it is a toxic compound and should be handled with care. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-chlorobenzyl mercaptan and 1,4-dibromobenzene in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene has numerous scientific research applications. It is primarily used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a building block in the synthesis of biologically active molecules such as drugs, agrochemicals, and natural products. Additionally, it is used as a ligand in coordination chemistry and as a precursor for the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
100397-85-1 |
---|---|
Produktname |
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene |
Molekularformel |
C13H10BrClS |
Molekulargewicht |
313.64 g/mol |
IUPAC-Name |
1-bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C13H10BrClS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
InChI-Schlüssel |
JWAJIOWSSUMBAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.